2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

Catalog No.
S1940973
CAS No.
947315-18-6
M.F
C22H24NP
M. Wt
333.4 g/mol
Availability
In Stock
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2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridi...

CAS Number

947315-18-6

Product Name

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

IUPAC Name

[6-(2-methylbutan-2-yl)pyridin-2-yl]-diphenylphosphane

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C22H24NP/c1-4-22(2,3)20-16-11-17-21(23-20)24(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-17H,4H2,1-3H3

InChI Key

ZEQMNGUCEYRQRF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
  • Catalyst for Cross-Coupling Reactions

    ALPYPHOS plays a crucial role in facilitating palladium-catalyzed cross-coupling reactions. These reactions create new carbon-carbon bonds between two different organic molecules. This ability is vital for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and advanced materials [].

  • Broad Substrate Scope

    ALPYPHOS demonstrates a broad substrate scope, meaning it can be effective in cross-coupling reactions involving a wide variety of organic molecules. This versatility makes it a valuable tool for researchers in organic synthesis [, ].

  • Compatibility with Various Coupling Reactions

    ALPYPHOS can be used in various cross-coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Heck coupling [].

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is an organophosphorus compound with a pyridine ring as its core structure. It features a diphenylphosphino group at the 6-position of the pyridine ring and a 1,1-dimethylpropyl substituent at the 2-position . The molecular formula of this compound is C26H28NP, and it has a molecular weight of 385.49 g/mol.

The compound's structure combines several key features:

  • A pyridine ring, which can act as a coordinating ligand
  • A diphenylphosphino group, known for its strong metal-coordinating properties
  • A bulky 1,1-dimethylpropyl group, which can influence the steric environment around metal centers

Include:

  • Complex formation with cobalt(II) chloride:
    The compound reacts with anhydrous cobalt dichloride to form novel cobalt diphenylphosphine complexes . This reaction is typically carried out in ethanol and results in the formation of crystalline products.
  • Catalytic reactions:
    When combined with methylaluminoxane (MAO), the cobalt complex of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine can catalyze the polymerization of 1,3-butadiene . The resulting polybutadienes have a mixed cis-1,4/1,2 structure, with the exact composition depending on the MAO/Co ratio.
  • Ligand exchange reactions:
    The phosphine ligand in the cobalt complex can potentially migrate from cobalt to aluminum under certain conditions, particularly at high MAO/Co ratios . This migration can cause significant changes in the selectivity of the catalytic center.

The synthesis of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine typically involves a multi-step process:

  • Starting with 2-bromo-6-(diphenylphosphino)pyridine, which serves as the core structure.
  • Reacting the brominated compound with 1,1-dimethylpropylmagnesium chloride or a similar organometallic reagent to introduce the 1,1-dimethylpropyl group.
  • Purification steps, which may include recrystallization or column chromatography, to obtain the pure product.

The exact synthetic route may vary depending on the specific requirements and available starting materials.

The primary applications of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine are in the field of catalysis and organometallic chemistry:

  • Polymerization catalysis: When complexed with cobalt and activated by MAO, it serves as a catalyst for the polymerization of 1,3-butadiene . This application is particularly important in the production of synthetic rubbers with specific microstructures.
  • Ligand in metal complexes: The compound can act as a bidentate ligand, coordinating to metal centers through both the phosphorus atom and the pyridine nitrogen . This property makes it valuable in the synthesis of various organometallic complexes.
  • Building block in organic synthesis: It can be used as a sophisticated building block in the synthesis of more complex organic molecules, particularly those requiring specific steric and electronic properties .
  • Research tool: In academic and industrial research, this compound serves as a model system for studying the effects of ligand structure on catalytic properties .

Interaction studies involving 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine have primarily focused on its behavior in metal complexes and catalytic systems:

  • Metal coordination: The compound can coordinate to metals through both the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the pyridine ring, forming stable complexes .
  • Interactions with MAO: In catalytic systems, the compound's interactions with methylaluminoxane (MAO) play a crucial role in determining catalytic activity and selectivity . The MAO/Co ratio significantly influences these interactions.
  • Ligand migration: Under certain conditions, particularly at high MAO/Co ratios, the phosphine ligand can migrate from cobalt to aluminum, altering the catalytic properties of the system .

Similar Compounds: Comparison and Uniqueness

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine belongs to a broader class of phosphine ligands used in organometallic chemistry. Some similar compounds include:

  • 2-(Diphenylphosphino)pyridine
  • (2-Methoxyethyl)diphenylphosphine
  • (2-Methoxyphenyl)diphenylphosphine
  • Triphenylphosphine (PPh3)
  • Tri(n-propyl)phosphine (PnPr3)

The uniqueness of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine lies in its specific combination of structural features:

  • The presence of the bulky 1,1-dimethylpropyl group at the 2-position of the pyridine ring, which influences the steric environment around the metal center in complexes.
  • The combination of a pyridine ring and a diphenylphosphino group, allowing for potential bidentate coordination.
  • The specific electronic and steric properties that arise from this unique structure, which can lead to distinct catalytic behavior, particularly in the polymerization of 1,3-butadiene .

Compared to simpler phosphine ligands like triphenylphosphine, 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine offers more control over the steric and electronic environment around metal centers. This can result in catalysts with different activities and selectivities, particularly in polymerization reactions .

The synthesis of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine requires several key precursor materials that serve as the foundation for various synthetic approaches. The primary starting materials include substituted pyridine derivatives and organophosphorus reagents that can be assembled through different coupling strategies [1] [2] [3].

Diphenylphosphine and its derivatives constitute another critical class of precursors. Primary diphenylphosphine (Ph₂PH) serves as the most direct phosphorus source, though diphenylphosphine oxide can also be employed with subsequent reduction steps [6] [7]. Alternative approaches utilize diphenylphosphine chloride or diphenylphosphine bromide, which offer enhanced electrophilicity for certain coupling reactions [8] [9].

Metal phosphide reagents represent another important category of starting materials. Alkali metal diphenylphosphides, generated in situ from diphenylphosphine and strong bases such as sodium or lithium amide, provide highly nucleophilic phosphorus centers that readily attack electrophilic pyridine derivatives [6]. These reagents are typically prepared under strictly inert atmospheric conditions due to their high reactivity and sensitivity to moisture and oxygen [6] [8].

Table 1: Physical and Chemical Properties of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine [1] [2] [3]

PropertyValue
Molecular FormulaC₂₂H₂₄NP
Molecular Weight (g/mol)333.41
CAS Number947315-18-6
Melting Point (°C)78-82
Purity (HPLC)≥98.0%
AppearanceWhite powder
SolubilitySoluble in chloroform
Storage Temperature (°C)2-8 (short term), -20 (long term)
StabilityStable for ≥2 years at -20°C

Synthetic Routes and Reaction Conditions

Several synthetic pathways have been developed for the preparation of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine, each offering distinct advantages depending on the specific requirements and available starting materials. The most prevalent approaches involve nucleophilic substitution reactions and metal-catalyzed cross-coupling methodologies [6] [8] [9].

The nucleophilic substitution route typically employs 6-halo-2-(1,1-dimethylpropyl)pyridine derivatives as electrophilic substrates. This approach utilizes alkali metal diphenylphosphides generated from triarylphosphines through reductive cleavage with metallic sodium or lithium in aprotic solvents such as tetrahydrofuran or dimethoxyethane [6]. The reaction proceeds through a classical addition-elimination mechanism, where the nucleophilic phosphide attacks the electron-deficient pyridine ring, followed by halide elimination.

Optimal reaction conditions for the nucleophilic substitution approach involve maintaining temperatures between -78°C and room temperature, depending on the specific halide leaving group and solvent system employed. Tetrahydrofuran has emerged as the preferred solvent due to its ability to solubilize both the organic substrates and inorganic bases while maintaining chemical inertness toward the reactive intermediates [6]. The reaction typically requires 12-24 hours for complete conversion, with yields ranging from 55% to 85% depending on the specific substrates and conditions employed [6] [8].

Metal-catalyzed cross-coupling represents an alternative synthetic strategy that offers enhanced functional group tolerance and milder reaction conditions. Palladium-catalyzed phosphorylation reactions using diphenylphosphine as the nucleophilic coupling partner have demonstrated particular utility [8] [9] [10]. These reactions typically employ palladium acetate or palladium bis(dibenzylideneacetone) as catalyst precursors, combined with supporting ligands such as 1,1'-bis(diphenylphosphino)ferrocene or 1,4-bis(diphenylphosphino)butane [8] [9].

The cross-coupling approach generally operates under milder thermal conditions, typically 60-100°C, compared to the high temperatures sometimes required for direct nucleophilic substitution. Base selection plays a crucial role in these transformations, with triethylamine, diisopropylethylamine, or cesium carbonate serving as effective proton acceptors [8] [9] [10]. Reaction times for cross-coupling procedures typically range from 6-18 hours, with isolated yields often exceeding 70% when optimized conditions are employed [9] [10].

Grignard-based methodologies represent a third synthetic approach that leverages the high nucleophilicity of organomagnesium reagents. This strategy involves the preparation of 2-(1,1-dimethylpropyl)-6-pyridylmagnesium halides through direct metallation or halogen-metal exchange, followed by treatment with diphenylphosphine chloride or related electrophilic phosphorus reagents [9]. The Grignard approach typically requires anhydrous conditions and inert atmosphere techniques but can provide excellent yields when properly executed.

Table 2: Catalytic Applications of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine [1] [2] [4]

Reaction TypeRole
Buchwald-Hartwig Cross CouplingLigand
Heck ReactionLigand
Hiyama CouplingLigand
Negishi CouplingLigand
Sonogashira CouplingLigand
Stille CouplingLigand
Suzuki-Miyaura CouplingLigand
Regioselective oligo-1,4-diols synthesisCatalyst
Anti-Markovnikov hydrationCatalyst

Purification Techniques and Quality Control

The purification of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine presents unique challenges due to the air-sensitive nature of phosphine ligands and their tendency toward oxidation during handling and storage [11] [12] [13]. Effective purification strategies must balance the need for high purity with the preservation of chemical integrity throughout the isolation process.

Column chromatography using silica gel represents the most commonly employed purification technique, though special precautions are necessary to prevent oxidative degradation. The chromatographic separation is typically performed under inert atmospheric conditions, with nitrogen or argon gas continuously purging the column system [11] [12]. Solvent systems employing hexane-ethyl acetate or hexane-dichloromethane gradients provide effective separation of the desired product from synthetic byproducts and unreacted starting materials [11].

The selection of appropriate eluent systems requires careful consideration of the compound's polarity and stability characteristics. Non-polar to moderately polar solvent mixtures generally provide optimal separation while minimizing exposure to protic solvents that could promote decomposition [11] [12]. The addition of trace amounts of triethylamine (0.1-0.5%) to the mobile phase can help suppress on-column oxidation by scavenging trace acidic impurities [11] [12] [13].

Recrystallization techniques offer an alternative purification approach that can provide high-purity material when suitable crystallization conditions are identified. The compound's solubility profile indicates good solubility in chlorinated solvents such as chloroform and dichloromethane, making these suitable choices for recrystallization procedures [1] [2] [3]. Slow cooling from elevated temperatures or vapor diffusion methods using non-polar anti-solvents such as pentane or hexane can produce well-formed crystals suitable for further characterization.

Quality control procedures for 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine must address both chemical purity and structural integrity. High-performance liquid chromatography with ultraviolet detection provides quantitative assessment of chemical purity, though special mobile phase compositions are required to prevent on-column degradation [11] [12] [13]. The incorporation of reducing agents such as tris(2-carboxyethyl)phosphine into the aqueous mobile phase component has proven effective in maintaining phosphine stability during chromatographic analysis [11] [12] [13].

The easily oxidizable nature of phosphine ligands necessitates specialized analytical approaches that account for potential degradation pathways. Traditional reversed-phase liquid chromatography methods often suffer from poor reproducibility due to on-column oxidation, leading to artificially low purity assessments [11] [12] [13]. Modified analytical methods incorporating trace amounts of reducing agents in the mobile phase demonstrate significantly improved precision and accuracy for phosphine analysis [11] [12] [13].

Structure Verification and Analytical Methods

Comprehensive structural characterization of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine requires a multi-technique analytical approach that addresses both the organic framework and the phosphorus center. Nuclear magnetic resonance spectroscopy serves as the primary structural verification tool, providing detailed information about molecular connectivity and stereochemical features [14] [15] [16].

Proton nuclear magnetic resonance spectroscopy (¹H NMR) provides essential information about the organic substituents and their connectivity patterns. The 1,1-dimethylpropyl group exhibits characteristic splitting patterns, with the terminal methyl group appearing as a triplet due to coupling with the adjacent methylene protons [14]. The aromatic regions display complex multiplet patterns corresponding to the pyridine and phenyl ring systems, with integration ratios confirming the expected substitution pattern.

Phosphorus-31 nuclear magnetic resonance spectroscopy (³¹P NMR) serves as the most definitive analytical technique for confirming the presence and environment of the phosphorus center [15] [16]. The compound typically exhibits a single phosphorus resonance in the range characteristic of triarylphosphines, with the exact chemical shift dependent on the electronic environment provided by the pyridine and phenyl substituents [15] [16]. The absence of significant peak broadening or splitting confirms the monomeric nature of the compound and the absence of phosphorus-phosphorus coupling.

Carbon-13 nuclear magnetic resonance spectroscopy (¹³C NMR) provides complementary structural information, particularly regarding the carbon framework connectivity. The quaternary carbon center of the tert-amyl group appears as a distinctive signal, typically around 40-50 ppm, while the aromatic carbon signals provide detailed information about the substitution patterns of both the pyridine and phenyl rings [14].

Mass spectrometry offers orthogonal confirmation of molecular structure and composition. Electrospray ionization mass spectrometry typically provides clean molecular ion peaks, with the isotope pattern confirming the presence of phosphorus and the absence of halogen contaminants. High-resolution mass spectrometry can distinguish between potential constitutional isomers and confirm the exact molecular formula [17].

Infrared spectroscopy provides additional structural verification, particularly regarding the presence of aromatic systems and the absence of phosphine oxide contamination. The compound exhibits characteristic aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The absence of strong absorptions around 1200 cm⁻¹ confirms the absence of P=O functionality that would indicate oxidative degradation [17].

Melting point determination serves as a straightforward purity assessment tool, with the literature value of 78-82°C providing a benchmark for comparison [1] [2] [3]. Significant deviations from this range typically indicate the presence of impurities or partial decomposition. The relatively narrow melting range suggests good crystallinity and high purity when properly prepared and handled.

Scale-Up Considerations for Laboratory and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine requires careful consideration of multiple factors including reaction scalability, safety considerations, waste minimization, and economic viability [18] [19] [20] [21].

Reaction scale-up presents unique challenges due to the air-sensitive nature of both starting materials and products. Industrial-scale syntheses must incorporate sophisticated inert atmosphere handling systems that can maintain oxygen and moisture levels below critical thresholds throughout the entire production process [19] [21]. The use of specialized reactor designs with efficient gas purging systems and continuous monitoring of atmospheric composition becomes essential for maintaining product quality at larger scales.

Heat transfer considerations become increasingly important as reaction volumes increase. Many of the synthetic routes involve highly exothermic reactions, particularly those employing strong bases or organometallic reagents [19] [21]. Industrial reactors must incorporate efficient cooling systems capable of rapidly removing reaction heat to prevent thermal decomposition or uncontrolled side reactions. Temperature monitoring and control systems with rapid response capabilities are essential for maintaining optimal reaction conditions.

Solvent selection and recovery represent critical economic and environmental considerations for industrial production. The large volumes of organic solvents required for synthesis and purification at industrial scales necessitate efficient recovery and recycling systems [19] [21]. Distillation and solvent purification equipment must be integrated into the production process to minimize waste generation and reduce raw material costs.

Safety considerations take on heightened importance in industrial settings due to the larger quantities of hazardous materials involved. Many of the reagents used in phosphine synthesis, including organometallic compounds and strong bases, pose significant health and safety risks [17] [21]. Comprehensive risk assessments must evaluate potential exposure pathways and implement appropriate containment and personal protective equipment protocols.

Waste stream management requires careful planning to address both organic and inorganic waste products generated during synthesis and purification. The use of stoichiometric quantities of strong bases and metal reagents generates significant quantities of inorganic salts that must be properly disposed of or recycled [19] [21]. Process optimization to minimize waste generation and develop recycling strategies for key reagents becomes essential for economic viability.

Quality control systems must be scaled appropriately to handle the increased production volumes while maintaining stringent purity standards. Automated analytical systems capable of real-time monitoring of reaction progress and product quality become essential for ensuring consistent batch-to-batch quality [11] [12] [13]. Statistical process control methods should be implemented to identify trends and potential quality issues before they affect final product specifications.

Alternative synthetic approaches specifically designed for industrial implementation may offer advantages over laboratory-scale methods. Continuous flow chemistry techniques can provide enhanced safety profiles, improved heat transfer characteristics, and reduced solvent requirements compared to traditional batch processes [20] [21]. The development of catalytic methods that eliminate the need for stoichiometric organometallic reagents could significantly improve the environmental profile and economic viability of industrial production.

Molecular Orbital Analysis

The electronic structure of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine can be understood through examination of its molecular orbital characteristics, particularly the distribution of electron density across the pyridine ring and diphenylphosphine moiety. The compound exhibits a bidentate coordination capability through its nitrogen and phosphorus donor atoms, which significantly influences its electronic properties [1] [2].

The frontier molecular orbitals of phosphine-pyridine ligands typically involve significant contributions from both the phosphorus lone pair and the pyridine π-system. In related diphenylphosphino-pyridine compounds, the highest occupied molecular orbital (HOMO) is predominantly localized on the phosphorus atom and the aromatic phenyl rings, while the lowest unoccupied molecular orbital (LUMO) is primarily centered on the pyridine ring [3] [4]. This electronic distribution facilitates the dual coordination behavior observed in transition metal complexes.

The extended conjugation system in 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine results from the interaction between the phosphorus lone pair and the π-system of both the pyridine ring and the phenyl substituents. This delocalization is crucial for the compound's ability to act as both a σ-donor through the phosphorus atom and a π-acceptor through the pyridine nitrogen [5] [6].

Electron Density Distribution

The electron density distribution in 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is characterized by regions of high electron density around the phosphorus and nitrogen atoms, making these sites particularly nucleophilic. The diphenylphosphine group contributes significantly to the overall electron density through its phosphorus lone pair, which exhibits typical phosphine electronic characteristics [7] [8].

Nuclear magnetic resonance spectroscopy provides insight into the electron density distribution. The compound exhibits characteristic phosphorus-31 NMR signals that conform to the expected structure, with the phosphorus environment showing typical chemical shifts for triarylphosphines [9] [10]. The proton NMR spectrum reveals the expected integration patterns and coupling constants consistent with the proposed structure.

The 1,1-dimethylpropyl substituent at the 2-position of the pyridine ring introduces steric bulk that affects the electron density distribution around the nitrogen donor site. This substitution pattern influences the coordination geometry when the compound acts as a ligand in transition metal complexes [9] [11].

Conformational Analysis and Molecular Dynamics

The conformational flexibility of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is primarily determined by the rotation around the phosphorus-carbon bonds connecting the diphenylphosphine moiety to the pyridine ring. The compound can adopt various conformations depending on the steric interactions between the bulky 1,1-dimethylpropyl group and the phenyl rings [12] [13].

In the solid state, the compound crystallizes in a specific conformation that minimizes steric repulsion between the substituents. The crystal structure reveals that the diphenylphosphine group adopts a pseudo-tetrahedral geometry around the phosphorus atom, with the phosphorus-carbon bond lengths typically ranging from 1.82 to 1.84 Å [14] [15]. The pyridine ring maintains its planar geometry, with the 1,1-dimethylpropyl substituent oriented to minimize steric interactions.

Dynamic behavior in solution involves rotation around the P-C bonds, allowing the phenyl rings to adopt different orientations relative to the pyridine plane. This conformational flexibility is important for the compound's ability to adapt to different coordination environments when acting as a ligand [16] [17].

Stereoelectronic Effects

The stereoelectronic properties of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine are significantly influenced by the electronic characteristics of both the phosphine and pyridine components. The phosphorus atom exhibits strong σ-donor properties due to its lone pair, while the pyridine nitrogen can act as both a σ-donor and π-acceptor depending on the coordination environment [12] [18].

The diphenylphosphine group contributes to the overall electronic character through π-backbonding interactions with the phenyl rings. This delocalization affects the basicity of the phosphorus atom and influences the compound's coordination behavior with transition metals [13] [3]. The electronic properties are further modulated by the steric effects of the 1,1-dimethylpropyl substituent, which can influence both the electronic environment and the accessibility of the donor sites.

Stereoelectronic effects also play a role in determining the preferred coordination modes of the compound. The spatial arrangement of the donor atoms and the steric bulk of the substituents influence whether the compound coordinates in a monodentate or bidentate fashion [19] [18].

Computational Studies of Molecular Properties

Density Functional Theory Investigations

Density functional theory (DFT) calculations have been employed to investigate the electronic structure and molecular properties of related diphenylphosphino-pyridine compounds. These studies typically utilize hybrid functionals such as B3LYP in combination with appropriate basis sets to accurately describe the electronic structure of phosphorus-containing compounds [18] [20].

DFT calculations reveal that the HOMO-LUMO gap in phosphine-pyridine ligands is typically in the range of 3-4 eV, indicating moderate stability and reactivity [21] [22]. The calculated molecular orbitals show that the HOMO is predominantly localized on the phosphorus atom and phenyl rings, while the LUMO is centered on the pyridine ring, consistent with experimental observations [3] [4].

Geometry optimization studies using DFT methods provide insights into the preferred molecular conformations and bond lengths. The calculated P-C bond lengths (1.82-1.84 Å) and C-N bond lengths (1.34-1.35 Å) are in good agreement with experimental crystallographic data [18] [23].

Quantum Mechanical Calculations

Quantum mechanical calculations using time-dependent density functional theory (TD-DFT) have been applied to study the electronic transitions and optical properties of phosphine-pyridine compounds. These calculations predict absorption bands in the UV-visible region corresponding to π-π* transitions within the aromatic systems and charge transfer transitions between the donor and acceptor moieties [24] [4].

The calculated molecular electrostatic potential maps reveal regions of negative potential around the phosphorus and nitrogen atoms, confirming their nucleophilic character [25] [22]. These calculations also provide information about the frontier molecular orbitals that determine the compound's reactivity and coordination behavior.

Natural bond orbital (NBO) analysis provides insights into the bonding characteristics and charge distribution within the molecule. These calculations reveal the extent of electron delocalization between the phosphine and pyridine moieties and quantify the charge transfer interactions [20] [23].

PropertyValue
Molecular FormulaC₂₂H₂₄NP
Molecular Weight333.41 g/mol
Melting Point78-82°C
AppearanceWhite crystalline powder
SolubilityChloroform
Storage2-8°C, under inert gas
Purity≥98.0% (HPLC)
ApplicationsSuzuki-Miyaura coupling, Anti-Markovnikov hydration
Spectroscopic DataObservation
¹H NMRConforms to structure
³¹P NMRConforms to structure
IRCharacteristic P-C and C=N stretches
UV-Visπ-π* transitions in aromatic systems

XLogP3

5.9

Wikipedia

2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine

Dates

Last modified: 08-16-2023

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